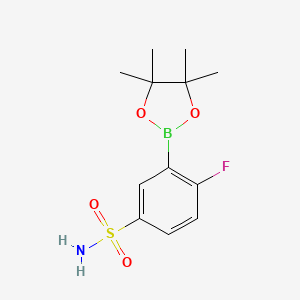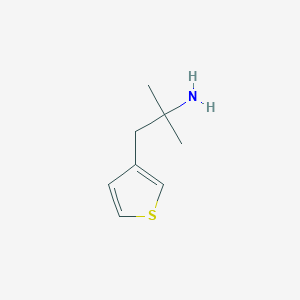
2-Methyl-1-(thiophen-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methiopropamine (MPA) is an organic compound structurally related to methamphetamine.
- Originally reported in 1942, the molecule consists of a thiophene group with an alkyl amine substituent at the 2-position.
- It appeared for public sale in the UK in December 2010 as a “research chemical” or “legal high,” recently branded as “Blow.” it has limited popularity as a recreational stimulant.
Preparation Methods
- There is a four-step synthesis of methiopropamine:
- Start with (thiophen-2-yl)magnesium bromide.
- React it with propylene oxide to yield 1-(thiophen-2-yl)-2-hydroxypropane.
- React the hydroxypropane with phosphorus tribromide to obtain 1-(thiophen-2-yl)-2-bromopropane.
- Finally, react the bromopropane with methylamine to produce 1-(thiophen-2-yl)-2-methylaminopropane.
Chemical Reactions Analysis
- MPA functions as a norepinephrine-dopamine reuptake inhibitor.
- It is approximately 1.85 times more selective for norepinephrine than dopamine.
- Negligible activity as a serotonin reuptake inhibitor.
- Major metabolic products include thiophene S-oxides and 1-(thiophen-2-yl)-2-propan-2-one .
Scientific Research Applications
- MPA has been studied in various contexts:
Chemistry: As a reuptake inhibitor, it provides insights into neurotransmitter transport mechanisms.
Biology: Its effects on monoamine transporters contribute to understanding neural signaling.
Industry: Used as a research tool in drug discovery and transporter studies.
Mechanism of Action
- MPA’s primary mechanism involves inhibiting norepinephrine and dopamine reuptake.
- Molecular targets: Norepinephrine and dopamine transporters.
- Pathways: Modulation of neurotransmitter levels in synapses.
Comparison with Similar Compounds
- MPA’s uniqueness lies in its thiophene structure and selective norepinephrine action.
- Similar compounds: Methamphetamine, other amphetamines, and related stimulants.
Properties
Molecular Formula |
C8H13NS |
|---|---|
Molecular Weight |
155.26 g/mol |
IUPAC Name |
2-methyl-1-thiophen-3-ylpropan-2-amine |
InChI |
InChI=1S/C8H13NS/c1-8(2,9)5-7-3-4-10-6-7/h3-4,6H,5,9H2,1-2H3 |
InChI Key |
RRGXNUSKNPATJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


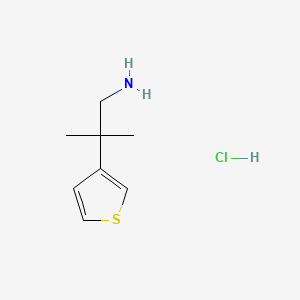

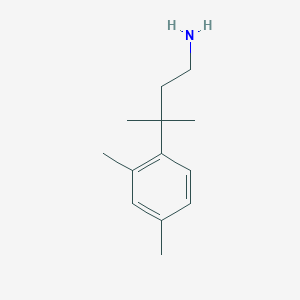
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)


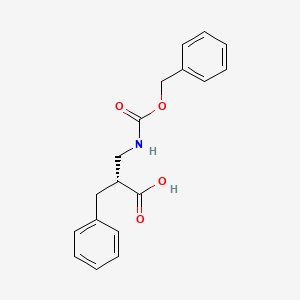
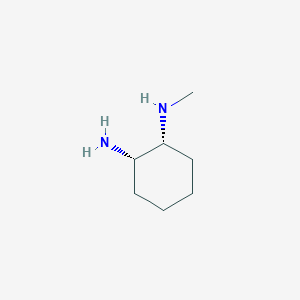
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)


